molecular formula C8H10N2OS2 B6267961 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 728037-90-9

3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B6267961
CAS No.: 728037-90-9
M. Wt: 214.3
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Description

3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxy group, an ethylsulfanyl group, and a carbonitrile group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of ethyl 2-bromoacetate with thiourea can yield the thiazole ring, which can then be further functionalized to introduce the ethoxy and ethylsulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The specific details of industrial production methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound or its derivatives may serve as lead compounds in drug discovery and development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and functional groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
  • 3-ethoxy-5-(ethylsulfonyl)-1,2-thiazole-4-carbonitrile
  • 3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carboxamide

Uniqueness

3-ethoxy-5-(ethylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the specific combination of functional groups attached to the thiazole ring. This combination can result in distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the ethylsulfanyl group, in particular, may impart unique properties that can be exploited in various applications.

Properties

CAS No.

728037-90-9

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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